Spirodiclofen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 50 (pH 4); 190 (pH 7); both in ug/L at 20 °C

Synonyms

Canonical SMILES

Spirodiclofen lipid biosynthesis disruption mechanism

Primary Target and Mode of Action

Spirodiclofen belongs to the chemical class of tetronic acid derivatives, also known as ketoenols or "lipid biosynthesis inhibitors" [1] [2]. Its main target is Acetyl-CoA Carboxylase (ACCase) [1] [3] [2].

ACCase catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA. This is the first and key committed step in the biosynthesis of fatty acids [1]. By inhibiting ACCase, this compound disrupts the production of fatty acids, which are essential building blocks for lipids [2]. This inhibition occurs through interference with the carboxyltransferase (CT) domain of the ACCase enzyme [1].

The following diagram illustrates the core mechanism and the primary resistance pathway:

This compound is particularly effective against mites, impacting all developmental stages. It causes mortality in immature stages and reduces fecundity in adults by impairing lipid-dependent processes like egg production [4] [3].

Mechanisms of Resistance

While no major target-site mutations in ACCase were found in a resistant strain of the citrus red mite (Panonychus citri), research points to metabolic resistance as a primary mechanism [5] [3]. The table below summarizes the key findings on resistance mechanisms:

| Mechanism Type | Key Findings | Supporting Evidence |

|---|---|---|

| Metabolic Resistance (Enhanced Detoxification) | Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) [5] [1] [3]. | In a field-resistant P. citri strain, the P450 gene CYP385C10 was significantly upregulated. Silencing this gene increased mortality from this compound [5] [3]. |

| Increased activity of carboxyl/cholinesterases (CCEs) [5] [1] [3]. | Enzyme activity assays showed significantly higher P450 and CCE activities in resistant compared to susceptible strains [5] [3]. | |

| Target-Site Resistance (Mutation) | Not a primary mechanism in studied mite species [5] [3]. | Sequencing of the complete ACCase gene in resistant P. citri found no non-synonymous mutations [3]. |

Experimental and Research Methodologies

Key experimental approaches used to study this compound's effects and resistance are valuable for professionals designing related studies.

Toxicity Bioassays

- Egg Bioassays: For mites like Panonychus citri, adult females are allowed to lay eggs on leaf discs, which are then sprayed with different concentrations of this compound. Mortality is assessed by the failure of eggs to hatch [3].

- Leaf-Dipping Method: For adult mites, a common method involves dipping infested leaf discs into serial dilutions of the acaricide to determine lethal concentrations (e.g., LC30, LC50) [4].

Molecular Mechanisms and Resistance Studies

- Transcriptome and Gene Expression Analysis: RNA sequencing (RNA-seq) compares gene expression profiles between this compound-treated and control groups or between resistant and susceptible strains. This identifies differentially expressed genes (DEGs), such as those involved in detoxification [4] [5] [3].

- Functional Validation via RNAi: The role of candidate resistance genes (e.g., CYP385C10) is validated by using RNA interference (RNAi). Double-stranded RNA (dsRNA) is injected or fed to mites to silence the target gene, followed by bioassays to observe if susceptibility increases [5] [3].

- Enzyme Activity Assays: The activities of detoxification enzymes (P450s, CCEs, GSTs) are measured using specific substrates and spectrophotometric methods in resistant and susceptible strains [5] [3].

The workflow for a comprehensive resistance study can be visualized as follows:

References

- 1. Molecular mechanisms of resistance to this compound and ... [sciencedirect.com]

- 2. Lipid Metabolism as a Target Site in Pest Control [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical and Molecular Analysis of Field Resistance to ... [mdpi.com]

- 4. Stress response and tolerance mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Molecular Analysis of Field Resistance to ... [lifescience.net]

Spirodiclofen acetyl CoA carboxylase inhibitor

Compound Profile and Regulatory Status

The table below summarizes the core identity and regulatory status of spirodiclofen.

| Property | Description |

|---|---|

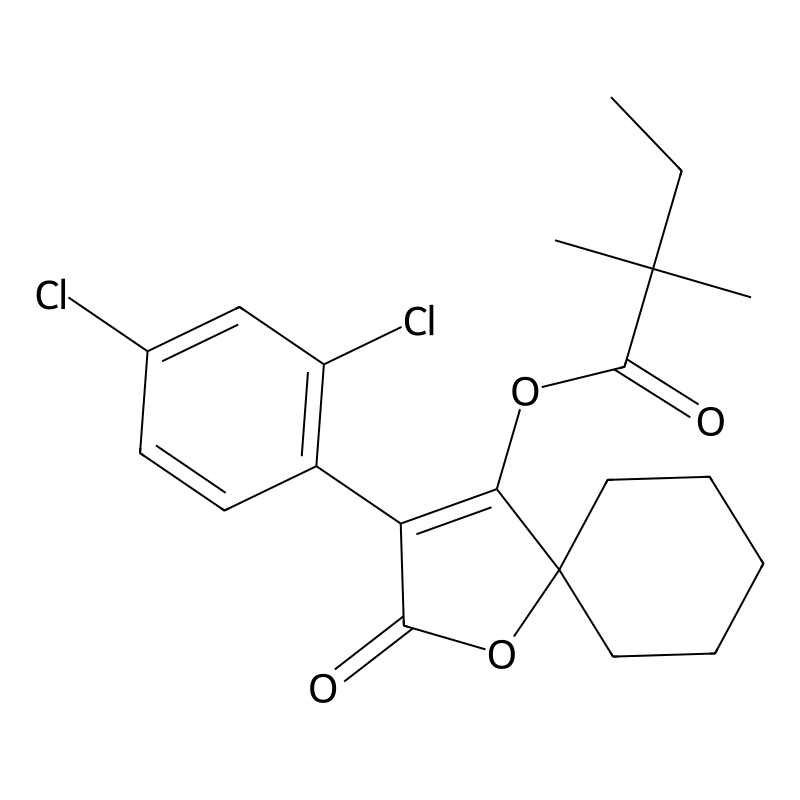

| IUPAC Name | 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1] |

| Chemical Group | Tetronic acid acaricide/insecticide [1] |

| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor; disrupts fatty acid biosynthesis and lipid formation [1] |

| IRAC MoA Classification | Group 23 [1] |

| Molecular Mass | 411.32 g/mol [1] |

| Log P | 5.1 (indicates high lipophilicity) [1] |

| Water Solubility (pH 7, 20°C) | 0.05 mg/L (low) [1] |

| EU Regulatory Status | Not approved [1] |

Mechanism of Action and Resistance

This compound is a selective, non-systemic acaricide that primarily disrupts mite development. Its main biochemical effect is the potent inhibition of Acetyl-CoA carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids [1]. By blocking ACCase, this compound disrupts lipid biosynthesis, depleting the energy reserves necessary for development, molting, and egg production, ultimately leading to mortality [2] [3].

Molecular Mechanisms of Resistance

Despite its specific target, resistance to this compound has been documented, primarily involving metabolic detoxification rather than target-site mutations.

| Resistance Mechanism | Key Findings | Supporting Evidence |

|---|---|---|

| Metabolic Resistance | Overexpression of detoxification enzymes, particularly Cytochrome P450 monooxygenases (P450s) and carboxyl/cholinesterases (CCEs) [2] [3]. | In Panonychus citri, the P450 gene CYP385C10 was prominently overexpressed in a resistant strain. Silencing this gene via RNAi significantly increased mortality from this compound [3] [4]. |

| Target-Site Resistance | Less common; no consistent non-synonymous mutations found in the ACCase gene of resistant Panonychus citri strains [3] [4]. | In Tetranychus urticae, an A1079T variant in ACCase was observed in a laboratory-selected resistant strain [3]. |

The following diagram illustrates the core mechanism of action and the primary metabolic resistance pathway.

This compound inhibits ACCase, disrupting lipid synthesis and causing mite death. Overexpression of P450s and CCEs can metabolize the compound, leading to resistance.

Key Experimental Protocols

For researchers investigating the efficacy and resistance mechanisms of this compound, here are detailed methodologies from recent studies.

Egg Bioassay for Efficacy and Resistance Monitoring

This standard format is crucial due to this compound's ovicidal and transovicidal activity [3] [4].

- Procedure:

- Sample Preparation: Transfer 30 adult female mites to a smooth citrus leaf disc placed on wet cotton wool. Allow them to lay eggs for 6-8 hours, then remove the adults [3] [4].

- Treatment Application: Spray the eggs with 1 mL of the test solution (e.g., a series of this compound concentrations) using a spray tower at a pressure of 1.45 × 10⁵ Pa [3] [4].

- Incubation and Assessment: Maintain the plates at 26 ± 0.5°C, 60% RH, and a 16:8 light:dark photoperiod. Assess mortality after 11 days, when adults appear in the control group. An egg is considered dead if it fails to hatch [3] [4].

Molecular Analysis of Metabolic Resistance

This protocol uses transcriptomics and RNAi to identify and validate genes involved in resistance.

- Procedure:

- Transcriptome Sequencing: Perform RNA-seq on resistant and susceptible mite strains. Assemble the transcriptome de novo and annotate key detoxification gene families (P450s, CCEs, GSTs) [2].

- Differential Expression Analysis: Identify significantly upregulated detoxification genes in the resistant strain compared to the susceptible one [2] [3].

- Functional Validation (RNAi): Synthesize double-stranded RNA (dsRNA) targeting the candidate resistance gene (e.g., CYP385C10). Micro-inject the dsRNA into adult mites of the resistant strain. After a set recovery period, subject the mites to a bioassay. A significant increase in mortality post-RNAi confirms the gene's role in resistance [3] [4].

Current Research and Future Directions

- Resistance Management: Research is focused on understanding the genetic basis of metabolic resistance to manage its development in field populations [2] [3].

- Novel Compound Synthesis: To overcome resistance, researchers are developing new analogues, such as Betti base derivatives and ether derivatives of this compound, which show promising acaricidal activity [5] [6].

- Unexpected Toxicological Effects: Studies on non-target organisms like zebrafish have shown that this compound can inhibit melanin synthesis, revealing complex and unintended biological effects that require further investigation [7].

References

- 1. (Ref: BAJ 2740) this compound [sitem.herts.ac.uk]

- 2. Transcriptome profiling of a this compound susceptible and ... [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and Molecular Analysis of Field Resistance to ... [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and Molecular Analysis of Field Resistance to ... [mdpi.com]

- 5. This compound ether derivatives: semisynthesis, structural ... [pubmed.ncbi.nlm.nih.gov]

- 6. Toxic Effect of Betti Bases Designed from this compound ... [preprints.org]

- 7. This compound inhibited melanin synthesis in zebrafish ... [sciencedirect.com]

Spirodiclofen IRAC classification group 23

Chemical Profile and Properties

Spirodiclofen is a synthetic tetronic acid derivative acaricide and insecticide. Key identifiers and properties are summarized in the table below.

| Property | Description |

|---|---|

| IUPAC Name | 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]dec-3-en-4-yl 2,2-dimethylbutyrate [1] |

| Chemical Formula | C₂₁H₂₄Cl₂O₄ [1] |

| CAS RN | 148477-71-8 [1] |

| Molecular Mass | 411.32 g·mol⁻¹ [1] |

| Appearance | White to yellow powder [1] |

| Melting Point | 94.8 °C [1] |

| IRAC Group | 23: Inhibitors of acetyl-CoA carboxylase [2] |

| Chemical Class | Tetronic acid derivatives [2] |

Solubility and Partitioning:

- Water Solubility (at 20°C, pH 7): 0.05 mg L⁻¹ (Low) [1]

- Organic Solvent Solubility: Highly soluble (200,000 - 250,000 mg L⁻¹) in common solvents like xylene, ethyl acetate, and dichloromethane [1]

- Octanol-Water Partition Coefficient (Log P): 5.1 (High), indicating high lipophilicity [1]

Mode of Action and Biological Activity

This compound is a selective, non-systemic acaricide that primarily acts by inhibiting lipid biosynthesis [1]. The following diagram illustrates its mode of action and biological consequences.

This compound mode of action and biological impact pathway.

This disruption in energy metabolism and structural component synthesis manifests across the mite life cycle [1] [3]:

- Ovicidal Activity: Leads to failed egg hatch [4]

- Larvicidal/Nymphicidal Activity: Causes incomplete moulting and subsequent death; impairs larval development [4]

- Adulticidal Activity: Reduces fecundity and fertility of female adults; female adults deposit non-viable nymphs [4]

Target Pests and Application Use

This compound provides broad-spectrum control against various mite pests and some insects.

| Category | Target Pests (Examples) |

|---|---|

| Primary Targets (Mites) | Mites from families including Tetranychidae, Eriophyidae, Tarsonemidae, and Tenuipalpidae [1] [3] [5] |

| Secondary Targets (Insects) | Scale insects (e.g., San Jose scale, Mussel scale), Pear sucker (Psylla), Earwigs, Aphids, Whitefly [1] [6] |

Application Details:

- Example Crops: Used on fruit trees (pome fruit, stone fruit, citrus), grapes, almonds, tomatoes, cucumbers, and ornamentals [1] [6]

- Formulation: Commonly supplied as a suspension concentrate (SC) for foliar spray application [1]

- Resistance Management: As an IRAC Group 23 insecticide, it should be used in rotation with compounds from different MoA groups for effective insecticide resistance management (IRM) [7]

Key Experimental Considerations

For researchers designing experiments with this compound, several practical aspects require attention.

- Sample Processing: Account for the high log P (5.1) during residue analysis in biological and environmental matrices. Likely requires specialized extraction techniques for lipophilic compounds.

- Bioactivity Observation Windows: Due to its unique MoA, observe sub-lethal effects over time. Monitor for reduced egg viability, disrupted molting, and impaired female reproduction rather than immediate knockdown mortality [3] [4].

- Commercial Transition: Note that Gowan Company acquired global rights to this compound from Bayer AG in 2020, which may impact sourcing of technical material and reference standards [5].

References

- 1. This compound (Ref: BAJ 2740) - AERU [sitem.herts.ac.uk]

- 2. This compound | Insecticide Resistance Action Committee [irac-online.org]

- 3. Reliable Long Lasting Control [gowanco.com]

- 4. Batavia [cropscience.bayer.co.uk]

- 5. GOWAN ACQUIRES NEW ACTIVE INGREDIENT FROM ... [thegrower.org]

- 6. This compound [en.wikipedia.org]

- 7. Mode of Action Classification | Insecticide Resistance ... [irac-online.org]

Spirodiclofen physical state and solubility properties

Physical & Chemical Properties of Spirodiclofen

| Property | Value / Description | Conditions / Notes | Source |

|---|---|---|---|

| Physical State | White to yellow/off-white powder | At room temperature | [1] [2] [3] |

| Melting Point | 94.8 °C (verified); 101-108 °C (reported) | Data discrepancy between sources | [1] [2] |

| Molecular Weight | 411.32 g/mol | - | [1] [2] [3] |

| Chemical Formula | C₂₁H₂₄Cl₂O₄ | - | [1] [2] |

| Log P (Partition Coefficient) | 5.1 (verified); 5.83 (reported) | Indicator of high lipophilicity | [1] [2] [3] |

Solubility Profile of this compound

The solubility of this compound varies significantly depending on the solvent, as detailed in the table below.

| Solvent | Solubility | Conditions / Notes | Source |

|---|---|---|---|

| Water | 0.05 mg/L | At 20°C and pH 7; very low | [1] |

| n-Heptane | 20,000 mg/L | At 20°C | [1] |

| Ethyl Acetate | 250,000 mg/L | At 20°C | [1] |

| Xylene | 250,000 mg/L | At 20°C | [1] |

| Dichloromethane | 250,000 mg/L | At 20°C | [1] |

| DMSO | 120 mg/mL (~291.74 mM) | Sonication recommended | [4] |

| Ethanol | 120 mg/mL (~291.74 mM) | Sonication recommended | [4] |

| Chloroform | Slightly soluble | - | [2] |

| Methanol | Sparingly soluble | - | [2] |

Experimental Protocol for Residue Analysis

For determining residual this compound in plant matrices like Aster scaber, a method based on QuEChERS extraction and LC-MS/MS analysis has been used in scientific studies [5] [6]. The workflow of this methodology is outlined in the diagram below.

Experimental workflow for this compound residue analysis in plants

Key Steps and Instrumentation

- Sample Preparation: Plant samples are frozen with dry ice, homogenized, and stored below -20°C until analysis [5] [6].

- Extraction and Clean-up: The procedure uses a commercial QuEChERS kit for extraction and partitioning [5] [6].

- Instrumental Analysis:

- Technique: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

- Calibration: Matrix-matched standard solutions (e.g., 0.025 to 5.0 mg/L) are used to create a calibration curve [5] [6].

- Quality Control: The method reported recovery rates of 82.0% to 115.9% for this compound, which is within acceptable validation limits [5] [6].

Environmental Fate and Formulation Considerations

The physical and solubility properties directly influence the compound's behavior in the environment and its formulation design. The following diagram illustrates these logical relationships.

Relationship between this compound properties and its environmental and formulation behavior

- Persistence: The moderate persistence of this compound in plants, with a biological half-life of about 4.5 days, is linked to its physicochemical profile [5] [6].

- Formulation: Its low water solubility makes it suitable for formulations like suspension concentrates (SC), which are applied as foliar sprays [1].

- Solubility Enhancement: General research on hydrophobic active ingredients highlights techniques like hydrotropy (using agents like nicotinamide or caffeine to increase water solubility) as a key area of investigation, which is directly relevant for formulating compounds like this compound [7].

References

- 1. This compound (Ref: BAJ 2740) - AERU [sitem.herts.ac.uk]

- 2. This compound | 148477-71-8 [chemicalbook.com]

- 3. This compound | C21H24Cl2O4 | 675437 | 148477-71-8 [hpc-standards.us]

- 4. This compound | Parasite [targetmol.com]

- 5. Dissipation Kinetics and Risk Assessment of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. Dissipation Kinetics and Risk Assessment of this compound ... [mdpi.com]

- 7. Elucidating the Solubility Enhancement of Active ... [pubmed.ncbi.nlm.nih.gov]

Spirodiclofen synthesis and manufacturing process

Synthetic Route and Manufacturing Process

A common challenge in Spirodiclofen synthesis is the need for column chromatography purification, which is not suitable for industrial-scale production. A patent from Zhejiang University (CN101235023B) outlines a four-step synthesis method designed to overcome this hurdle [1].

The table below summarizes the reaction steps, reagents, and yields for this method:

| Step | Reaction Description | Key Reagents & Conditions | Yield |

|---|---|---|---|

| 1 | Synthesis of 4-dichlorophenylacetic acid-1-cyanocyclohexyl ester (II) | 1-cyanocyclohexanol, 2,4-dichlorophenylacetyl chloride, pyridine, dichloromethane, 12h reaction time. | 77.2% |

| 2 | Synthesis of 1-[2-(2,4-dichloro-phenyl)-acetoxy]-cyclohexanemethylcarboxylate (III) | Compound II, concentrated H₂SO₄ in methanol, reflux for 20h. | 77.8% |

| 3 | Synthesis of 3-(2,4-dichlorophenyl)-2-oxo-1-oxaspiro[4.5]-dec-3-ene-4-ol (IV) | Compound III, magnesium ethylate, ethanol, reflux for 12h. | 77.3% |

| 4 | Acylation to form final product: This compound (I) | Compound IV, 2,2-dimethyl butyryl chloride [1]. | Information not provided in search results |

This process simplifies purification by avoiding column chromatography, using methods like washing with tert-butanol and extraction, making it more applicable for industrial production [1].

Experimental Protocol: Key Synthesis Step

For researchers replicating the process, here is a detailed methodology for the first step as described in the patent [1]:

- Reaction Setup: Add 7.9 g (63.4 mmol) of 1-cyanocyclohexanol and 13.9 g (175 mmol) of pyridine into a reaction flask with 60 mL of dichloromethane as the solvent.

- Addition of Reagent: Prepare a separate solution of 20.0 g (89.6 mmol) of 2,4-dichlorophenylacetyl chloride in 40 mL of dichloromethane. Add this solution to the reaction flask dropwise over approximately 1 hour.

- Reaction: After addition, continue stirring the reaction mixture for 12 hours at room temperature.

- Work-up and Purification:

- Concentrate the reaction mixture to remove the bulk of the solvent.

- Add 100 mL of 3% (v/v) hydrochloric acid to the residue.

- Extract the product three times using ethyl acetate.

- Wash the combined ethyl acetate layers twice with a 5% (w/w) sodium carbonate (Na₂CO₃) solution, followed by a final wash with water.

- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

- Concentrate the solution to obtain a brown paste.

- Wash the paste with tert-butanol to yield 13.4 g of the intermediate product (Compound II).

Flowchart of the four-step this compound synthesis process.

Industrial Manufacturing and Crystal Form Optimization

In manufacturing, the physical form of an active ingredient is critical for the stability and performance of the final product. A common issue with amorphous this compound is its high tendency to aggregate after prolonged storage, making it unsuitable for certain formulations [2].

Novel Crystalline Modification I A patent (WO2017101515A1) describes a novel crystalline form, "Modification I," which offers superior properties for manufacturing [2]:

- Improved Stability: Significant reduction in aggregation during storage.

- Enhanced Processability: Easier to filter, comminute, and grind compared to the amorphous form.

- Suitability for Formulations: Ideal for preparing stable suspension concentrates (SC), oil-based suspensions (OD), water-dispersible granules (WG), and water-soluble granules (SG).

Characterization Data: The crystalline form is characterized by specific analytical data, which can be used for quality control during production [2]:

- X-ray Powder Diffraction (XRPD): Characteristic peaks at 2θ values (Cu-Kα radiation) including 7.4°, 14.9°, 16.6°, 18.6°, 19.2°, 21.7°, 22.1°, and 24.1°.

- Infrared (IR) Spectroscopy: Key functional group vibration peaks at wavenumbers ~2971, 2928, 2854, 1780, 1749, 1096, 1061, 862, and 819 cm⁻¹.

- Differential Scanning Calorimetry (DSC): Shows a distinct endothermic peak at about 98.6°C.

Advanced Analytical and Detection Methods

For drug development professionals, accurate detection and analysis of this compound and its potential residues are essential. Beyond traditional methods like HPLC and LC-MS/MS, a recent study developed a highly specific immunoassay [3].

Establishment of an Indirect Competitive ELISA (ic-ELISA) This method is efficient for monitoring a large number of samples with simpler pretreatment [3].

- Hapten Design and Synthesis: Two haptens were synthesized by introducing a 4-carbon spacer arm (Hapten A) and a 2-carbon spacer arm (Hapten B) to mimic the core structure of this compound and preserve its antigenic determinants.

- Immunogen and Coating Antigen: Hapten A was conjugated to Keyhole Limpet Hemocyanin (KLH) as the immunogen to raise monoclonal antibodies (mAbs) in mice. Hapten B was conjugated to Ovalbumin (OVA) as the coating antigen for the assay.

- Assay Performance: The established ic-ELISA based on mAb 5A4 showed:

- IC₅₀: 25.46 ng/mL

- Working Range: 5.59 – 133.85 ng/mL (based on 20%-80% inhibition)

- Cross-reactivity: The assay was tested against analogs like spiromesifen and spirotetramat to ensure specificity.

Workflow for developing an ic-ELISA for this compound detection.

References

Spirodiclofen environmental fate and degradation

Physicochemical Properties & Environmental Fate

The environmental distribution and behavior of spirodiclofen are largely determined by its inherent physicochemical properties. The table below summarizes key data points [1]:

| Parameter | Value | Condition / Note |

|---|---|---|

| Water Solubility | 0.05 mg/L | At 20°C and pH 7 |

| Octanol-Water Partition Coefficient (Log P) | 5.1 | At 20°C |

| Molecular Mass | 411.32 | - |

| Melting Point | 94.8 °C | - |

| Soil Adsorption Coefficient (Koc) | 16,900 cm³/g | Classified as "Slightly mobile" |

This compound's low solubility and high log P indicate a strong tendency to adsorb to soil and organic matter rather than remain in water, reducing its potential for groundwater contamination but increasing the risk of accumulation in the environment [1].

Degradation Kinetics and Persistence

This compound degrades in the environment through various pathways, with its persistence influenced by local conditions.

| System | Half-life (DT₅₀) | Conditions / Notes |

|---|---|---|

| Soil (Laboratory) | 15.9 days | Aerobic, typical condition |

| Soil (Field) | 20.4 days | Aerobic, typical condition |

| Plants (Aster scaber) | 4.4 - 4.5 days | Biological half-life; varies by location [2] |

The primary metabolite of toxicological concern is This compound-enol (B-enol). In soil studies, this metabolite was detected under submerged conditions but degraded to below detectable limits within 90 days [1]. Environmental factors significantly influence its degradation rate [1]:

- Moisture: Degrades fastest in submerged soils, followed by field capacity and dry soils.

- pH: Degradation in water is faster under alkaline conditions.

- Light: Highly prone to degradation under UV light.

Analytical Methodology for Residue Analysis

A standard, validated method for quantifying this compound residues in plants uses Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [2].

Experimental workflow for this compound residue analysis in plants [2]

Key Protocol Details [2]:

- Extraction Solvent: Acetonitrile.

- Clean-up: QuEChERS kit containing MgSO₄ (4 g) and NaCl (1 g).

- Instrument: LC-MS/MS with electrospray ionization (ESI) in positive mode.

- Method Performance: The method demonstrated recovery rates of 82.0-115.9% for this compound, with limits of quantification (LOQ) sufficiently low to monitor residues at the level of 0.01 mg/kg.

Regulatory Status and Risk Assessment

This compound's regulatory status and associated risks are important for its overall environmental and health profile [1] [3]:

- EU Approval Status: Not approved. Its approval expired on July 31, 2020, and was not renewed.

- Toxicological Classification: Classified as Carcinogenic Category 1B. However, it is considered a threshold substance, meaning a dose level exists below which no carcinogenic effects are expected.

- Consumer Risk: Chronic consumer exposure from imported commodities has been assessed and found to be well below the safety threshold (Affected Dose Index, ADI). The highest calculated exposure accounted for 7% of the ADI for toddlers [3].

- Ecotoxicity: It is highly toxic to aquatic life and is flagged for its high aquatic toxicity potential [1].

References

Comprehensive Application Notes and Protocols: UPLC-MS/MS Analysis of Spirodiclofen Residues in Food Matrices

Introduction and Analytical Context

Spirodiclofen is a prominent acaricide belonging to the spirocyclic phenyl-substituted tetronic acid derivatives that has gained widespread use in agricultural systems worldwide. This compound exerts its acaricidal effect through the inhibition of acetyl-coenzyme A carboxylase (ACCase), effectively disrupting lipid biosynthesis in target pests at all developmental stages. According to the United States Environmental Protection Agency (EPA), this compound is classified as "likely to be carcinogenic to humans" and has been identified as a potential skin sensitizer that may cause various adverse health effects including neurotoxicity and reproductive toxicity. Studies have detected this compound residues in various environmental and food matrices, including river sediments, soils, fruits, vegetables, and even human serum, highlighting the critical need for reliable monitoring methods to ensure food safety and environmental health [1].

The analytical challenge in detecting this compound residues stems from the complex nature of food matrices and the need to measure trace-level concentrations that may pose health risks. Traditional instrumental methods including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been employed, but ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the preferred analytical technique due to its superior sensitivity, selectivity, and capacity for high-throughput analysis. This document provides comprehensive application notes and detailed protocols for the detection and quantification of this compound residues in various food matrices, incorporating optimized methodologies from recent scientific studies [1].

Sample Preparation Protocols

Protocol for Tomato and High-Water Content Matrices

The sample preparation for tomato fruits employs a streamlined approach based on acetonitrile extraction followed by extract dilution, which has been demonstrated to effectively minimize matrix effects while maintaining analytical sensitivity [2] [3]:

- Homogenization: Fresh tomato fruits should be thoroughly homogenized using a high-speed blender to create a representative composite sample.

- Extraction: Weigh 15.0 g of homogenized tomato sample into a 50-mL centrifuge tube. Add 15 mL of acetonitrile and shake vigorously for 1 minute using a vortex mixer.

- Partitioning: Add a pre-measured salt mixture containing 6.0 g of anhydrous MgSO~4~ and 1.5 g of NaCl to the tube. Immediately shake vigorously for 1 minute to prevent salt clumping.

- Centrifugation: Centrifuge at 4000 rpm for 5 minutes to achieve clean phase separation.

- Dilution: Transfer 1 mL of the upper acetonitrile layer to a clean test tube and perform a 4-fold dilution with acetonitrile. This dilution factor has been experimentally optimized to significantly reduce matrix effects (-7.2% for this compound) while maintaining adequate sensitivity [3].

- Filtration: Filter the diluted extract through a 0.2-μm PTFE syringe filter prior to UPLC-MS/MS analysis.

This simplified method eliminates the need for costly cleanup sorbents while providing excellent recovery rates exceeding 91% for this compound in tomato matrices [2].

Protocol for Edible Fungi and Complex Matrices

For more complex matrices such as edible fungi, an enhanced modified QuEChERS approach with additional cleanup steps is recommended to address the challenging matrix components [4] [5]:

- Extraction: Weigh 5.0 g of homogenized edible fungus sample into a 50-mL centrifuge tube. Add 10 mL of acetonitrile containing 1% formic acid, which has been shown to significantly improve recovery rates for this compound and related compounds. Shake vigorously for 1 minute.

- Phase Separation: Add a salt mixture containing 4.0 g of anhydrous MgSO~4~ and 1.0 g of sodium acetate (NaOAc). Shake immediately and centrifugate at 4000 rpm for 5 minutes.

- Cleanup: Transfer 1 mL of the upper acetonitrile layer to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg of anhydrous MgSO~4~, 50 mg of primary secondary amine (PSA), 50 mg of C~18~, and 10 mg of graphitized carbon black (GCB).

- Vortex and Centrifuge: Shake the mixture vigorously for 30 seconds and centrifugate at 4000 rpm for 5 minutes.

- Reconstitution: Transfer 500 μL of the purified supernatant to a clean vial and dilute with 500 μL of acetonitrile/water (5:95, v/v) mixture.

- Filtration: Filter through a 0.2-μm PTFE syringe filter before UPLC-MS/MS analysis.

The inclusion of formic acid in the extraction solvent has been demonstrated to significantly improve recovery rates for this compound and its metabolites in complex matrices, while the combination of PSA, C~18~, and GCB sorbents effectively removes various matrix interferents including pigments, fatty acids, and sugars [5].

Sample Preparation Workflow

The following diagram illustrates the comprehensive sample preparation workflow for this compound analysis in different food matrices:

UPLC-MS/MS Instrumental Configuration

Chromatographic Conditions

Optimized chromatographic separation of this compound can be achieved using the following conditions, which have been validated across multiple studies [2] [4] [3]:

- Column: Agilent Poroshell 120 EC-C~18~ (2.1 × 100 mm, 2.7 μm) or equivalent reverse-phase column. The Poroshell column's core-shell technology provides excellent separation efficiency with lower backpressure compared to fully porous particles.

- Mobile Phase A: Ultrapure water

- Mobile Phase B: Methanol (for tomato matrices) or Acetonitrile (for edible fungi matrices). Methanol has demonstrated superior sensitivity for this compound in tomato matrices, showing 2182% higher signal sensitivity compared to acetonitrile [3].

- Additive: For edible fungi analysis, add 0.2% formic acid to mobile phase A to enhance sensitivity. For tomato matrices, avoid formic acid as it decreases sensitivity by approximately 17% [3].

- Gradient Program:

- 0-1 min: 30% B

- 1-4 min: Ramp to 95% B

- 4-6 min: Hold at 95% B

- 6-6.1 min: Return to 30% B

- 6.1-8 min: Re-equilibration at 30% B

- Flow Rate: 0.3 mL/min

- Column Temperature: 40°C

- Injection Volume: 5 μL

- Total Run Time: 8 minutes, with this compound eluting at approximately 8.24 minutes [3].

Mass Spectrometric Parameters

The mass spectrometric detection should be performed using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI+) mode. The following parameters have been optimized for sensitive detection of this compound [2] [4] [3]:

- Ionization Mode: Positive electrospray ionization (ESI+)

- Ion Source Temperature: 150°C

- Desolvation Temperature: 350°C

- Desolvation Gas Flow: 650 L/h

- Cone Gas Flow: 50 L/h

- Collision Gas Flow: 0.15 mL/min

- Capillary Voltage: 3.0 kV

The optimized MRM transitions and associated parameters for this compound and related compounds are summarized in Table 1.

Table 1: Optimized MRM parameters for this compound and related compounds

| Compound | Precursor Ion ([M+H]+) | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|---|

| This compound | 411.2 | 71.07 | 313.2 | 16 | 8.24 |

| This compound | 411.2 | 313.2 | 71.07 | 10 | 8.24 |

| Spiromesifen | 371.2 | 255.2 | 273.2 | 31 | 8.09 |

| Spiromesifen | 371.2 | 273.2 | 255.2 | 11 | 8.09 |

| Spirotetramat | 374.3 | 330.2 | 216.1 | 10 | 2.92 |

| Spirotetramat-enol (B-enol) | 302.3 | 216.1 | 270.1 | 20 | 2.49 |

| Spiromesifen-alcohol | 273.2 | 209.0 | - | 15 | - |

Italicized product ions indicate quantifier transitions [2] [4] [3].

Method Validation and Performance Characteristics

Validation Parameters

The developed UPLC-MS/MS methods have been rigorously validated according to international standards for bioanalytical method validation. The key performance characteristics for this compound analysis in different matrices are summarized in Table 2 [2] [4] [3].

Table 2: Method validation parameters for this compound determination in different matrices

| Validation Parameter | Tomato Matrix | Edible Fungi Matrix | Unit |

|---|---|---|---|

| Linear Range | 0.5-100 | 10-500 | μg/kg |

| Correlation Coefficient (R²) | ≥0.9991 | ≥0.9953 | - |

| LOD | 0.08 | ~3.0 | μg/kg |

| LOQ | 5 | 10 | μg/kg |

| Recovery at LOQ | 91.34-97.22 | 74.5-106.4 | % |

| Intra-day Precision (RSD) | ≤8.35 | <14.5 | % |

| Inter-day Precision (RSD) | ≤15.85 | <14.5 | % |

| Matrix Effect | -7.2 | Normalized with matrix-matched calibration | % |

The validation data demonstrate that the method exhibits excellent sensitivity with a limit of quantification (LOQ) of 5 μg/kg in tomato matrices, which is well below the European Union maximum residue limit (MRL) of 20 μg/kg for this compound in various crops [2] [3]. The method also shows satisfactory precision with relative standard deviations (RSD) below 15.85% for both intra-day and inter-day analyses, meeting the acceptance criteria for pesticide residue analysis [2].

Matrix Effects and Compensation Strategies

Matrix effects represent a significant challenge in UPLC-MS/MS analysis of complex samples. For this compound analysis:

- In tomato matrices, a significant signal suppression of 43.6% was observed when analyzing raw extracts without cleanup. A simple 4-fold dilution approach effectively reduced this matrix effect to -7.2% while maintaining adequate sensitivity [3].

- In edible fungi matrices, the use of matrix-matched calibration is recommended to normalize matrix effects and ensure accurate quantification [4].

- The modified QuEChERS protocol with d-SPE cleanup using PSA, C~18~, and GCB effectively reduces matrix interferents in complex samples, though some matrix effects may persist and should be accounted for with appropriate calibration strategies [4].

Application Data and Real-Sample Analysis

Dissipation Kinetics and Pre-Harvest Intervals

Studies on the dissipation behavior of this compound in tomato fruits under field conditions have revealed important information for establishing appropriate pre-harvest intervals (PHI):

- The dissipation of this compound in tomato fruits follows first-order kinetics with calculated half-lives of 1.91-2.38 days following application of authorized and double-authorized doses [2] [3].

- This compound dissipates more slowly compared to spiromesifen, which exhibits half-lives of 1.49-1.83 days under identical conditions [3].

- The final residue concentrations of this compound in tomato fruits ranged from 0.101-0.398 mg/kg after two or three applications, which are below the European Union MRL of 20 μg/kg for this compound in tomatoes [3].

- Chronic risk assessment calculations indicate that both this compound and spiromesifen are safe for adult consumers when applied according to recommended guidelines [2] [3].

Analysis of Metabolites and Transformation Products

For comprehensive risk assessment, the analysis of this compound metabolites is essential:

- The major metabolite of this compound is This compound-enol, which may exhibit different toxicological properties compared to the parent compound [1].

- In enforcement and risk assessment purposes for primary crops, the residue definition for this compound may be restricted to the parent compound only, as metabolism in fruit proceeds through ester cleavage and hydrolysis steps, with residues dominated by the parent compound [1].

- For spirotetramat, which is structurally related to this compound, four major metabolites (B-enol, B-keto, B-mono, and B-glu) should be monitored as they are included in the residue definition for enforcement purposes [4].

Recommended Protocols for Different Applications

Rapid Screening of this compound in Tomato Fruits

For laboratories requiring high-throughput analysis of tomato samples:

- Employ the simplified sample preparation protocol with acetonitrile extraction and 4-fold dilution.

- Use methanol/water as the mobile phase without formic acid addition.

- Utilize the MRM transition 411.2 > 71.07 for quantification and 411.2 > 313.2 for confirmation.

- Implement a matrix-matched calibration curve in the range of 1-100 μg/kg for accurate quantification.

- The complete analytical workflow, from sample preparation to final detection, can be visualized as follows:

Comprehensive Multi-Residue Analysis in Complex Matrices

For laboratories requiring analysis of multiple spirocompounds and their metabolites:

- Implement the modified QuEChERS protocol with acetonitrile containing 1% formic acid extraction and d-SPE cleanup with PSA/C~18~/GCB.

- Use acetonitrile/water with 0.2% formic acid as the mobile phase system.

- Monitor all relevant MRM transitions for this compound, spiromesifen, spirotetramat, and their metabolites as listed in Table 1.

- Employ a matrix-matched calibration for each specific matrix type to compensate for variable matrix effects.

- Validate the method for each matrix type to ensure adequate recovery (70-120%) and precision (RSD < 20%).

Troubleshooting and Quality Control

- Signal Suppression: If significant signal suppression is observed (>30%), increase the dilution factor or optimize the d-SPE cleanup composition. For tomato matrices, a 4-fold dilution typically reduces matrix effects to acceptable levels [3].

- Poor Chromatographic Peak Shape: Ensure the mobile phase is freshly prepared and the column is properly conditioned. For persistent issues, consider adding 0.1% formic acid to the mobile phase, though this may reduce sensitivity for this compound in some matrices [3].

- Retention Time Shifts: Monitor column performance and maintain consistent gradient conditions. The retention time for this compound should be approximately 8.24 minutes under the recommended conditions [3].

- Quality Control Measures: Include procedural blanks, recovery samples (spiked at LOQ, 2×LOQ, and 10×LOQ), and continuing calibration verification standards in each analytical batch to ensure data quality.

Conclusion

The UPLC-MS/MS methods presented in this application note provide robust and sensitive approaches for determining this compound residues in various food matrices. The optimized sample preparation protocols—ranging from a simple dilution approach for high-water content matrices to a comprehensive modified QuEChERS method for complex matrices—offer laboratories flexible options based on their specific analytical needs. The detailed instrumental parameters and method validation data support the implementation of these methods for routine monitoring, regulatory compliance, and food safety assessment purposes.

The findings from real-sample applications demonstrate that this compound residues in tomatoes dissipate rapidly with half-lives of less than 2.4 days, and final residue levels are typically below established MRLs when good agricultural practices are followed. These methods provide reliable tools for ensuring the safety of food products and protecting consumer health while supporting the appropriate use of this important acaricide in agricultural systems.

References

- 1. Preparation of this compound monoclonal antibody and ... [sciencedirect.com]

- 2. Terminal Residues and Risk Assessment of Spiromesifen ... [mdpi.com]

- 3. Terminal Residues and Risk Assessment of Spiromesifen and ... [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of this compound, spiromesifen ... [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of this compound, spiromesifen ... [nature.com]

Detailed Experimental Protocol for Spirodiclofen in Citrus

This protocol is adapted from methodologies used for the extraction of pesticides from complex, high-moisture matrices like fruits. The workflow involves sample preparation, extraction, clean-up, and analysis [1].

Materials and Reagents

- Chemicals: Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), formic or acetic acid, anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl). Purified water.

- Sorbents: Primary Secondary Amine (PSA), C18.

- Standards: Spirodiclofen analytical standard (purity >95%), internal standard (if applicable).

- Consumables: 50 mL centrifuge tubes, volumetric flasks, micropipettes, vortex mixer, centrifuge, and vials for analysis.

Step-by-Step Procedure

- Sample Preparation: Weigh 10.0 ± 0.1 g of homogenized citrus fruit into a 50 mL centrifuge tube [2] [3].

- Hydration and Internal Standard: Add 10 mL of purified water and an appropriate internal standard if used. Vortex for 1 minute to ensure proper hydration of the sample [4] [5].

- Solvent Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. Shake vigorously for 10 minutes using a mechanical shaker to ensure thorough extraction [3].

- Phase Separation (Salting-Out): Add a salt mixture, such as 4 g of MgSO₄ and 1 g of NaCl [5]. Shake immediately and vigorously for 1 minute to prevent salt clumping. Centrifuge at >4000 RPM for 5 minutes to achieve clear phase separation.

- Clean-up (d-SPE): Transfer 6 mL of the upper acetonitrile layer into a d-SPE tube containing 150 mg of PSA and 900 mg of MgSO₄ [5]. Vortex for 1 minute and centrifuge.

- Concentration and Reconstitution: Transfer 1 mL of the cleaned extract into a new tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of methanol/water (50:50, v/v), vortex to dissolve, and filter into an autosampler vial for analysis [3].

Key Method Parameters and Optimizations

The table below summarizes critical parameters and potential optimizations based on general QuEChERS principles and research on similar compounds.

| Parameter | Proposed / Typical Condition | Purpose & Optimization Notes |

|---|---|---|

| Sample Weight | 5 - 10 g [4] [2] [3] | Represents the entire batch; smaller weights (e.g., 2-5 g) can be used for sensitivity or limited samples [4]. |

| Extraction Solvent | Acetonitrile (with 0.1-1% acid) [3] | Acid improves recovery of certain pesticides. Ethyl acetate is an alternative for more non-polar compounds. |

| Salt Mixture | MgSO₄ + NaCl (or citrate buffers) [5] | MgSO₄ removes water; salts induce phase separation. Buffered salts (acetate/citrate) improve pH-sensitive analytes. |

| Clean-up Sorbents | PSA (50-150 mg), C18 (50-150 mg) [6] [5] | PSA removes sugars, fatty acids [6]. C18 removes non-polar interferences (e.g., fats) [6]. Use for high-fat matrices. |

| Solvent-to-Sample Ratio | 1:1 to 2:1 (v/w) [4] | Higher ratios can improve extraction efficiency, especially for lipophilic pesticides in small sample sizes [4]. |

| Analysis Instrument | GC-MS/MS or LC-MS/MS | This compound is amenable to both. LC-MS/MS is generally preferred for its sensitivity and ability to handle thermally labile compounds. |

Critical Optimization Points

- Clean-up Strategy: The choice of d-SPE sorbents is highly dependent on your sample matrix [6]. For high-sugar matrices like fruits, PSA is highly recommended to remove sugars and organic acids. For matrices with higher lipid content, adding C18 will help remove non-polar interferences [6].

- Matrix Effects: Significant signal suppression or enhancement is common in LC-MS/MS. To compensate, use an internal standard (preferably a deuterated analog of this compound) or a matrix-matched calibration curve [2].

- Method Validation: Before applying the method to real samples, a full validation is necessary. This should establish linearity, precision (repeatability), accuracy (recovery), Limit of Detection (LOD), and Limit of Quantification (LOQ) in accordance with guidelines like SANTE/2021 [4].

References

- 1. Basic Principle and Application of the QuEChERS Method [hawach.com]

- 2. Optimization of the QuEChERS-Based Analytical Method ... [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of the QuEChERS Extraction of Mycotoxins in ... [link.springer.com]

- 4. Optimization and Validation of a QuEChERS-Based ... [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a modified QuEChERS method for the extraction ... [chembioagro.springeropen.com]

- 6. Optimization of clean-up in QuEChERS method for ... [sciencedirect.com]

Application Note: Analysis of Spirodiclofen in Edible Fungi

The method detailed here is adapted from a published protocol for the simultaneous determination of spirodiclofen, spiromesifen, and spirotetramat, along with their relevant metabolites, in various edible fungi using Ultra-High-Performance Liquid Chromatography/Tandem Mass Spectrometry (UHPLC-MS/MS) [1] [2].

- Analytical Technique: UHPLC-MS/MS

- Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

- Target Matrices: The method has been validated for six commonly consumed edible fungi: Pleurotus ostreatus, Agaricus bisporus, Lentinus edodes, Pleurotus eryngii, Hypsizygus marmoreus, and Flammulina velutiper [1] [2].

Detailed Experimental Protocol

Sample Preparation and Extraction

The following workflow outlines the sample preparation and extraction process:

Key Notes on Optimization [1] [3]:

- Extraction Solvent: The use of acetonitrile with 1% formic acid was found to be critical for achieving acceptable recoveries (74.5-106.4%) for this compound and its metabolites, outperforming pure acetonitrile or other acid concentrations.

- Cleanup Sorbents: The combination of Primary Secondary Amine (PSA), octadecylsilane (C18), and Graphitized Carbon Black (GCB) is recommended for effective purification of the complex edible fungi matrix.

Instrumental Analysis (UHPLC-MS/MS)

- Chromatography Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1] [2].

- Mobile Phase: Gradient elution using acetonitrile and water containing 0.2% formic acid [1] [2].

- Analysis Time: Less than 6 minutes for all analytes, including column cleaning and re-equilibration [1].

- Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM). Two specific ion transitions are monitored for each compound—one for quantification and another for confirmation [1] [2].

The table below shows the optimized MS parameters for this compound and its major metabolite [2] [4]:

| Compound | Precursor Ion > Product Ion (Quantifier) | Precursor Ion > Product Ion (Qualifier) | Fragmentor (V) | Collision Energy (V) | Retention Time (min) |

|---|---|---|---|---|---|

| This compound | 374.3 > 330.2 | 374.3 > 216.1 | 120 | 10 / 40 | 2.92 |

| This compound-enol (M01) | 273.2 > 209.1 | 273.2 > 253.1 | 90 | 30 / 20 | ~3.0* |

Note: The precise retention time for this compound-enol was not explicitly listed in the search results but is typically near 3.0 minutes.

Method Validation and Quality Control

The method has been rigorously validated, with key performance criteria summarized below:

| Validation Parameter | Result for this compound & Metabolites |

|---|---|

| Linearity (R²) | ≥ 0.9953 [1] [2] |

| Recovery (%) | 74.5 – 106.4 [1] [2] |

| Precision (RSD) | Intra- and inter-day < 14.5% [1] [2] |

| Limit of Quantification (LOQ) | 10 μg/kg [1] [2] |

| Matrix Effect | Normalized using matrix-matched calibration standards [1] |

Regulatory Context & Safety Notes

- Residue Definition: For enforcement and risk assessment in fruits, the residue definition is This compound itself. In animal commodities (e.g., from livestock fed contaminated feed), the residue definition is This compound-enol (M01), expressed as this compound [4].

- Maximum Residue Limits (MRLs): While MRLs for this compound in edible fungi have not been legislated in some countries, the European Union (EU) has set an MRL of 20 μg/kg for this compound in fungi, providing a key benchmark for international trade [1].

- Toxicological Classification: this compound is classified as carcinogenic 1B (with threshold) in the EU, meaning a safe threshold level exists, but it underscores the importance of accurate residue monitoring [4].

Key Considerations for Researchers

- Matrix-Matched Calibration: The complex composition of edible fungi can suppress or enhance the analytical signal. Using matrix-matched calibration curves is essential for accurate quantification [1].

- Metabolite Inclusion: The method's ability to simultaneously analyze toxicologically relevant metabolites (like this compound-enol) makes it superior for comprehensive risk assessment, as metabolites can sometimes be more toxic or persistent than the parent compound [1].

- Scope for Expansion: The core QuEChERS and LC-MS/MS approach described can serve as a robust foundation for developing multi-residue methods that include this compound alongside other pesticides [3].

References

- 1. Simultaneous determination of this compound, spiromesifen ... [nature.com]

- 2. Simultaneous determination of this compound, spiromesifen ... [pmc.ncbi.nlm.nih.gov]

- 3. Standardization of an analytical technique for ... [nature.com]

- 4. Review of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]

spirodiclofen foliar application rates for mites

Spirodiclofen Application Overview

This compound is a non-systemic, selective acaricide from the tetronic acid family. Its primary mode of action is inhibiting acetyl-CoA carboxylase (ACCase), disrupting lipid biosynthesis in target pests. It is effective against all developmental stages of mites, including eggs [1] [2].

Common Application Information

| Feature | Description |

|---|---|

| Pesticide Type | Acaricide, Insecticide [1] |

| Mode of Action | Acetyl CoA carboxylase (ACCase) inhibitor; disrupts lipid biosynthesis [1] [2] |

| Application Method | Primarily foliar spray [1] [3] [4] |

| Residual Activity | Long-lasting; cited as 40-50 days and over 100 days in orchard settings [5] [6] |

| Key Feature | Selective toxicity: highly effective against mites but with low toxicity to beneficial insects and predatory mites [4] [6] |

Target Pests and Crop Uses

This compound is a broad-spectrum acaricide registered for use on a variety of high-value crops [1] [4].

Example Pests Controlled

- Mites: Spider mites (e.g., Two-spotted spider mite, Tetranychus urticae), Citrus red mite (Panonychus citri), European red mite (Panonychus ulmi), rust mites [1] [4] [6].

- Insects: Pear sucker, Scale insects, Earwigs, Aphids, Whitefly [1] [6].

Example Crop Applications

- Fruits: Apples, pears, grapes, peaches, citrus, berries [1] [4].

- Nuts: Almonds, walnuts [1] [4].

- Vegetables: Tomatoes, cucumbers, peppers [1] [4].

- Ornamentals [1] [4].

Experimental Protocols for Efficacy & Resistance Monitoring

For researchers, here are detailed methodologies for assessing this compound efficacy and monitoring resistance, as cited in recent literature.

Egg Bioassay for Resistance Monitoring

This protocol is designed to evaluate the resistance level of field-collected mite populations [2].

Workflow: Egg Bioassay for Resistance Monitoring

Detailed Methodology:

- Mite Strains: A susceptible laboratory strain (LS) is used as a reference. A resistant field strain (e.g., DL-SC) is collected from a site with reported control failures [2].

- Rearing: Mites are reared on host plants (e.g., citrange for citrus red mites) in controlled conditions (25 ± 1 °C, 70–80% RH, 16:8 h L:D) [2].

- Bioassay Procedure:

- Egg Laying: Approximately 30 adult female mites are transferred to a citrus leaf disc (2x2 cm) placed on wet cotton wool. They are allowed to lay eggs for 6-8 hours before being removed [2].

- Treatment Application: Eggs are sprayed with 1 mL of the test solution using a precise sprayer at a pressure of 1.45 × 10⁵ Pa. A series of concentrations are tested, plus a distilled water control. Each concentration and control should have at least three replicates [2].

- Incubation & Assessment: Treated plates are placed in a climatically controlled room (26 ± 0.5 °C, 60% RH, 16:8 h L:D). Mortality is assessed after 11 days, when adults have emerged in the control group. Control mortality should not exceed 10% [2].

- Data Analysis: Lethal concentrations (LC₃₀, LC₅₀, etc.) are calculated and compared between field and laboratory strains to determine the resistance ratio [2] [7].

Biochemical Enzyme Activity Assay

This protocol investigates metabolic resistance mechanisms by measuring detoxification enzyme activity [2] [7].

Detailed Methodology:

- Sample Preparation: Mite samples are homogenized in appropriate cold buffer solutions (e.g., phosphate buffer) and centrifuged. The resulting supernatant is used as the enzyme source [2] [7].

- Enzyme Activity Measurement:

- Cytochrome P450 (CYP450): Activity can be measured using substrates like 7-ethoxycoumarin and quantifying the fluorescent product.

- Carboxylesterases (CarEs): Activity is often assessed using substrates like α-naphthyl acetate or β-naphthyl acetate, and the reaction product is measured colorimetrically.

- Glutathione S-transferases (GSTs): Activity is measured using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate, monitoring the increase in absorbance.

- Antioxidant Enzymes (CAT, SOD, POD): Activities are measured using specific kits or biochemical assays. For example, Catalase (CAT) activity can be determined by monitoring the decomposition of H₂O₂ [7].

- Data Analysis: Enzyme activities from the resistant strain are statistically compared to those from the susceptible strain. Significantly higher activities of P450s and/or CarEs in the resistant strain suggest their involvement in metabolic resistance [2] [7].

Resistance Management and Sublethal Effects

Understanding Resistance Mechanisms:

- Metabolic Resistance: Research on Panonychus citri has shown that field resistance (712-fold) is primarily metabolic. Overexpression of detoxification genes, particularly the cytochrome P450 gene CYP385C10, has been functionally validated via RNAi to contribute significantly to resistance. Enhanced activities of P450s and carboxylesterases (CCEs) are common indicators [2].

- Target-Site Resistance: While less common in some field populations, non-synonymous mutations in the ACCase gene can confer resistance. Sequencing the ACCase gene in resistant and susceptible strains is used to investigate this mechanism [2].

Sublethal Effects: Studies exposing Panonychus citri to sublethal concentrations (LC₃₀) of this compound have demonstrated significant impacts on life history parameters:

- Development & Reproduction: Shortened development duration, fecundity, oviposition days, and lifespan. The net reproductive rate (R₀) and mean generation time (T) also decrease [7].

- Biochemical Changes: Increased activities of antioxidant enzymes (CAT, SOD, POD) and carboxylesterase (CarE) have been observed under sublethal stress, indicating adaptive physiological responses [7].

Critical Application Considerations

- Regulatory Status: As of the search date, this compound is not approved under EC Regulation 1107/2009 in the European Union. Always verify the current registration status in your country before planning research or use [1].

- Environmental Fate: It has low solubility in water (0.05 mg/L at 20°C) and a high log P (5.1), indicating high lipophilicity and potential to bind to soil organic matter [1].

- Resistance Management: To mitigate resistance, it is recommended to limit applications to one spray per season and use this compound in rotation or mixture with acaricides having different modes of action [5] [6].

References

- 1. This compound (Ref: BAJ 2740) - AERU [sitem.herts.ac.uk]

- 2. Biochemical and Molecular Analysis of Field Resistance to ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound Market [emergenresearch.com]

- 4. What are the applications of acaricide this compound? [chinapesticidefactory.com]

- 5. The resistance problem of this compound in mite control and ... [linkedin.com]

- 6. The multiple target use of this compound (Envidor 240 SC) in ... [pubmed.ncbi.nlm.nih.gov]

- 7. Lethal and sublethal concentrations this compound stress ... [cambridge.org]

Application Notes and Protocols for Determining Spirodiclofen Residues in Citrus Fruits

Introduction

Spirodiclofen is a widely used acaricide belonging to the chemical class of tetronic acids, which acts as an inhibitor of lipid biosynthesis. It is extensively applied in citrus cultivation for controlling mites such as Tetranychus urticae and Tetranychus kanzawai [1]. Monitoring its residue levels in citrus fruits is crucial for ensuring compliance with Maximum Residue Limits (MRLs) and conducting dietary risk assessments to protect consumer health [2]. These application notes provide a detailed protocol for the accurate determination of this compound residues in citrus fruits using advanced chromatographic techniques, along with essential validation parameters and safety considerations.

Materials and Methods

Reagents and Chemicals

- Pesticide Standard: this compound (certified purity ≥ 94.5%) [2]

- Extraction Solvent: Acetonitrile (HPLC grade) [3] [2]

- Phase Separation Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl) [3]

- Buffering Salts: Sodium citrate dibasic sesquihydrate, sodium citrate tribasic dihydrate [4]

- Cleanup Sorbents: Primary Secondary Amine (PSA), graphitized carbon black (GCB), octadecylsilane (C18) [3]

- Mobile Phase Additive: Formic acid (≥ 99% purity) [3]

Equipment and Instrumentation

- Homogenizer (with dry ice capability for sample freezing) [1]

- Analytical Balance (precision to 0.0001 g)

- Vortex Mixer

- Centrifuge (capable of 4000–6000 × g) [1]

- Nitrogen Evaporator with temperature control (35°C) [4]

- Ultrasonic Bath

- UHPLC-MS/MS System with electrospray ionization (ESI) source [3]

- Analytical Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) or equivalent [3]

Experimental Protocols

Sample Preparation and Extraction

Homogenization: Weigh 10 g of representative citrus fruit sample (pulp and peel) into a 50 mL centrifuge tube. For frozen samples, homogenize with dry ice and store at -20°C until analysis [1].

Extraction:

- Add 20 mL of acetonitrile containing 1% formic acid to the sample [3].

- Vortex vigorously for 1 minute to ensure complete mixing [4].

- Add extraction salts: 4 g anhydrous MgSO₄, 1 g NaCl, 0.5 g sodium citrate dibasic sesquihydrate, and 1 g sodium citrate tribasic dihydrate [4].

- Shake immediately and vigorously for 1 minute to prevent salt aggregation.

- Centrifuge at 4000–6000 × g for 10 minutes [1].

Sample Cleanup (d-SPE)

Transfer 6 mL of the supernatant to a 15 mL centrifuge tube containing cleanup sorbents: 600 mg anhydrous MgSO₄, 100 mg PSA, and 10 mg GCB [4]. For citrus oil matrices, additional C18 may be required [5].

Vortex for 1 minute to ensure complete mixing.

Centrifuge at 3000 × g for 10 minutes [4].

Transfer 4 mL of the purified supernatant to a turbo vap tube.

Evaporate to dryness under a gentle stream of nitrogen at 35°C [4].

Reconstitute the residue in 1 mL of acetonitrile for LC-MS/MS analysis [4].

Filter through a 0.22 μm PTFE nylon filter into a 1.5 mL glass autosampler vial [4].

UHPLC-MS/MS Analysis

Chromatographic Conditions:

Mass Spectrometry Conditions:

The following workflow diagram illustrates the complete analytical procedure:

Method Validation

Analytical Performance Parameters

Table 1. Method validation parameters for this compound residue analysis in citrus fruits

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.005–0.5 mg/L [2] | R² ≥ 0.990 [2] |

| Correlation Coefficient (R²) | ≥ 0.9953 [3] | ≥ 0.990 |

| Limit of Detection (LOD) | 0.001–0.003 mg/kg [2] | S/N ≥ 3 |

| Limit of Quantification (LOQ) | 0.01 mg/kg [2] | S/N ≥ 10, Recovery 70–120% |

| Recovery (%) | 82.0–115.9% [1] | 70–120% with RSD < 20% |

| Intra-day Precision (RSD%) | ≤ 5.6% [6] | ≤ 20% |

| Inter-day Precision (RSD%) | ≤ 8.6% [6] | ≤ 20% |

| Matrix Effect | Acceptable range [4] | ≤ ± 20% |

Recovery Assay

Prepare fortified samples by adding appropriate volumes of this compound standard solution to blank citrus matrix at 0.01 and 0.1 mg/kg concentrations [1].

Process the fortified samples following the complete extraction and cleanup protocol.

Calculate recovery using the formula: Recovery (%) = (Measured Concentration / Fortified Concentration) × 100

Acceptable recovery ranges: 70–120% with relative standard deviation (RSD) less than 20% [4] [1].

Matrix Effect Evaluation

Prepare calibration standards in both solvent and blank citrus matrix extract.

Calculate matrix effect (ME) using the formula: ME (%) = [(Slope of matrix-matched calibration / Slope of solvent calibration) - 1] × 100

Data Analysis

Quantification

Use matrix-matched calibration standards to compensate for matrix effects [3].

Prepare calibration curves at concentrations of 0.003, 0.01, 0.025, 0.05, 0.075, and 0.1 μg/mL [4].

Plot peak area against concentration and determine the regression equation.

Quality Control

Include procedural blanks, fortified blanks, and fortified samples in each analytical batch.

Use internal standards when necessary to improve quantification accuracy.

Ensure continuing calibration verification standards are within ± 15% of expected values.

Application Data

Residue Findings in Citrus Monitoring

Table 2. This compound residue levels and dissipation in agricultural commodities

| Commodity | Residue Range | Half-life (Days) | Notes | Reference |

|---|---|---|---|---|

| Citrus Fruits | <LOQ - 2.52 mg/kg | 4.4–4.5 | Varies by citrus cultivar | [2] [1] |

| Aster scaber | - | 4.4–4.5 | PHRL: 37.6–41.2 mg/kg | [1] |

| Edible Fungi | - | - | LOQ: 10 μg/kg | [3] |

Mass Spectrometry Parameters

Table 3. Optimized MRM parameters for this compound analysis by LC-MS/MS

| Parameter | Setting |

|---|---|

| Precursor Ion | 374.4 [M+H]+ [3] |

| Quantification Transition | 374.4 → 330.2 [3] |

| Confirmation Transition | 374.4 → 216.1 [3] |

| Fragmentor Voltage | 120 V [3] |

| Collision Energy | 10 eV (quantification), 40 eV (confirmation) [3] |

| Retention Time | 2.92 min [3] |

Safety Considerations

- Personal Protective Equipment: Wear appropriate gloves, lab coat, and safety glasses throughout the procedure.

- Chemical Handling: Acetonitrile and formic acid should be handled in a well-ventilated area, preferably under a fume hood.

- Waste Disposal: Dispose of organic solvents and contaminated materials according to local regulations for hazardous waste.

- Instrument Operation: Ensure proper training before operating UHPLC-MS/MS systems.

Troubleshooting

| Issue | Possible Cause | Solution |

|---|---|---|

| Low Recovery | Incomplete extraction or degradation | Freshly prepare extraction solvents; ensure rapid processing |

| Matrix Effects | Co-extracted compounds | Optimize d-SPE cleanup; use matrix-matched calibration [3] |

| Poor Chromatography | Column contamination or mobile phase issues | Filter samples properly; condition column adequately |

| Signal Drift | Ion source contamination | Clean ion source; check mobile phase composition |

Conclusion

This protocol provides a reliable and validated method for determining this compound residues in citrus fruits using modified QuEChERS sample preparation and UHPLC-MS/MS analysis. The method demonstrates excellent sensitivity, accuracy, and precision, with an LOQ of 0.01 mg/kg suitable for monitoring MRL compliance. The inclusion of matrix-matched calibration effectively compensates for matrix effects commonly encountered in citrus analysis. This methodology can be applied for regulatory monitoring, residue dissipation studies, and dietary risk assessment programs.

References

- 1. Dissipation Kinetics and Risk Assessment of this compound ... [mdpi.com]

- 2. Determination, distribution and potential health risk ... [sciencedirect.com]

- 3. Simultaneous determination of this compound, spiromesifen ... [pmc.ncbi.nlm.nih.gov]

- 4. Standardization of an analytical technique for ... [nature.com]

- 5. Tolerance Amended for this compound Residue [nationalaglawcenter.org]

- 6. Food Pesticide Residues Monitoring and Health Risk ... [pmc.ncbi.nlm.nih.gov]

Application Notes: Analysis of Spirodiclofen in Edible Fungi

The following protocol describes a robust method for the determination of spirodiclofen residues in edible fungi. The method is characterized by its high efficiency and reliability, achieving low limits of quantification and high recovery rates, making it suitable for food safety monitoring [1].

Purification Mechanism of Sorbents

The cleanup step is critical for removing co-extracted matrix components that can interfere with the analysis. The method uses a mixture of sorbents to target different types of impurities [1] [2].

- PSA (Primary Secondary Amine): This sorbent is highly effective in removing various polar organic acids, fatty acids, and sugars. It acts as a weak anion exchanger and is essential for cleaning up plant-based matrices [2].

- C18 (Octadecylsilane): Operating in a reversed-phase mode, C18 is primarily used to remove non-polar interferents, such as lipids and sterols, from the sample extract [2].

- GCB (Graphitized Carbon Black): This sorbent is excellent for removing planar molecules and pigments (e.g., chlorophyll). However, it should be used judiciously as it can also adsorb planar target analytes. The protocol uses a small amount (15 mg) to minimize potential loss of this compound [1] [2].

Method Optimization Insights

The development of this method involved careful optimization of key parameters [1]:

- Extraction Solvent: Acetonitrile with 1% formic acid was selected. The acid significantly improved the recovery rates for this compound and its related compounds compared to acetonitrile alone.

- Sorbent Ratio: The optimal purification was achieved with a mixture of 150 mg PSA, 150 mg C18, and 15 mg GCB, along with 900 mg of MgSO₄ for water removal [1]. This combination effectively balances clean-up efficiency with high analyte recovery.

Detailed Experimental Protocol

Materials and Reagents

- Analytical Standards: this compound (purity ≥95%, e.g., from Dr. Ehrenstorfer GmbH) [3].

- Solvents: Acetonitrile (HPLC grade), formic acid (LC-MS grade).

- Salts and Sorbents: Anhydrous MgSO₄, anhydrous NaOAc, PSA, C18, and GCB. Pre-weighed mixtures (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18, 15 mg GCB) are commercially available [2].

- Equipment: Centrifuge, vortex mixer, analytical balance, UHPLC-MS/MS system.

Step-by-Step Procedure

The entire sample preparation workflow is summarized below:

1. Sample Preparation Homogenize the edible fungi sample (e.g., Pleurotus ostreatus, Agaricus bisporus). Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [1].

2. Extraction Add 10 mL of acetonitrile containing 1% (v/v) formic acid to the sample tube [1]. Vortex vigorously for 3-5 minutes to ensure thorough mixing and extraction.

3. Phase Separation Add a mixture of 4 g MgSO₄ and 1 g NaOAc to the tube. Caution: The mixture will heat up and expand rapidly. [1] Shake immediately and vigorously for 1 minute to prevent salt aggregation. Centrifuge at ≥4000 rpm for 5 minutes.

4. Purification (d-SPE) Transfer 1 mL of the upper acetonitrile supernatant (the extract layer) into a 2 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, 150 mg C18, and 15 mg GCB [1] [2]. Vortex for 2 minutes to ensure complete interaction between the extract and the sorbents. Centrifuge at ≥4000 rpm for 5 minutes.

5. Preparation for Analysis Carefully collect the purified supernatant. Dilute it with an equal volume of water (to match the initial mobile phase conditions) and pass it through a 0.22 μm syringe filter into an LC vial [1]. The sample is now ready for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis Conditions

The following conditions were validated in the research and can be used as a starting point for your analysis [1].

- Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 μm) [1].

- Mobile Phase: A) Water with 0.2% formic acid; B) Acetonitrile [1].

- Gradient Elution: | Time (min) | %A | %B | | :--- | :--- | :--- | | 0.00 | 80 | 20 | | 2.00 | 5 | 95 | | 4.00 | 5 | 95 | | 4.10 | 80 | 20 | | 6.00 | 80 | 20 |

- Flow Rate: 0.3 mL/min [1].

- Column Temperature: 40 °C [1].

- Injection Volume: 5 μL [1].

- MS Detection: ESI positive mode; MRM monitoring [1].

Method Validation and Performance Data

The developed method was rigorously validated, demonstrating excellent performance for the intended use [1].

Table 1: Key Method Performance Characteristics

| Validation Parameter | Result for this compound |

|---|---|

| Limit of Quantification (LOQ) | 10 μg/kg [1] |

| Average Recovery | 74.5 - 106.4% [1] |

| Precision (Intra- & Inter-day RSD) | < 14.5% [1] |

| Linearity (R²) | ≥ 0.9953 [1] |

Table 2: Optimized MS/MS Parameters for this compound

| Parameter | Value |

|---|---|

| Precursor Ion ([M+H]+) | To be confirmed from standard [1] |

| Quantitation Product Ion | To be confirmed from standard [1] |

| Qualification Product Ion | To be confirmed from standard [1] |

| Fragmentor Voltage | Optimized between 70-150 V [1] |

| Collision Energy | Compound-specific optimized voltage [1] |

Discussion and Troubleshooting

- Matrix Effects: For accurate quantification, use a matrix-matched calibration curve (standards prepared in blank sample extract) to normalize signal suppression or enhancement [1].

- Recoery Issues: If recovery is low, verify the acidity of the extraction solvent and the ratio of purification sorbents. Excess GCB can lead to adsorption of the analyte [1].

- Alternative Techniques: For high-throughput screening, an indirect competitive ELISA (ic-ELISA) method has been developed with an IC₅₀ of 25.46 ng/mL, which is less rugged but faster than LC-MS [3].

Conclusion

This protocol provides a detailed and reliable framework for the determination of this compound in edible fungi using a modified QuEChERS approach with PSA, C18, and GCB purification. The method meets rigorous validation criteria and is fit-for-purpose for ensuring food safety and compliance with regulatory standards.

References

Comprehensive Application Notes and Protocols: Matrix Effect Normalization Techniques for Spirodiclofen Analysis in Complex Matrices

Introduction to Spirodiclofen and Matrix Effects in LC-MS/MS Analysis

This compound is a prominent ketoenol acaricide widely used in agricultural production for controlling mites and other pests in various crops, including edible fungi. As a lipid biosynthesis inhibitor, it targets acetyl-coenzyme A carboxylase (ACCase), making it particularly effective against a broad spectrum of sucking insects. Recent studies have indicated that this compound may possess carcinogenic potential according to the USA Environmental Protection Bureau, necessitating precise monitoring of its residue levels in food products [1]. The chemical complexity of agricultural commodities, especially edible fungi rich in proteins, polysaccharides, chitin, and other bioactive compounds, presents significant challenges for accurate pesticide residue analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [1].

The matrix effect (ME) represents a critical analytical challenge in quantitative LC-MS bioanalysis, referring to the adverse impact on analyte ionization caused by co-eluting matrix components. These components can be either endogenous (e.g., phospholipids, proteins, salts) or exogenous (e.g., anticoagulants, dosing vehicles, stabilizers) in nature. Matrix effects can manifest as either signal suppression or enhancement, potentially leading to erroneous quantitative results if not properly addressed during method development and validation [2]. The determination of this compound in complex biological matrices is particularly susceptible to these effects, necessitating robust normalization techniques to ensure data accuracy and reliability for regulatory decision-making and food safety assessments [1] [3].

Matrix Effect Assessment Protocols

Qualitative Assessment Methods

2.1.1 Post-Column Infusion Technique

The post-column infusion method provides a qualitative assessment of matrix effects throughout the chromatographic run. This technique involves continuously introducing a constant flow of this compound neat solution via a syringe pump into the post-column eluent of an injected blank matrix extract before it enters the MS system. The ion chromatogram for this compound is monitored, and any significant disruption (increase or decrease) of the MS signal indicates regions of ion enhancement or suppression. This approach is particularly valuable during method development and troubleshooting as it identifies specific retention time regions affected by matrix components, allowing for strategic modification of chromatographic conditions or sample preparation procedures [2].

- Procedure:

- Prepare a standard solution of this compound at 0.1 mg/L in acetonitrile

- Set up syringe pump for continuous infusion at a constant flow rate (typically 0.3 mL/min)

- Inject blank matrix extract (e.g., edible fungi) onto the LC column

- Monitor this compound transition signals throughout chromatographic run

- Identify regions of signal suppression/enhancement in the chromatogram

- Correlate affected regions with phospholipid monitoring if needed [2]

2.1.2 Pre-Extraction Spiking Evaluation

As captured in the ICH M10 guidance, this method focuses on evaluating the accuracy and precision of quality control samples (QCs) prepared in different sources/lots of blank matrix. While this approach doesn't provide quantitative information on the scale of matrix effects, it qualitatively demonstrates the consistency of matrix effects across different matrix lots [2].

- Procedure:

- Prepare low and high QC samples in at least six different matrix lots

- Include specialized matrices (hemolyzed, lipemic) if relevant

- Process samples through entire analytical procedure

- Calculate accuracy and precision for each matrix lot

- Acceptable criteria: bias within ±15% and CV ≤15% in each matrix [2]

Quantitative Assessment Methods

2.2.1 Post-Extraction Spiking Approach